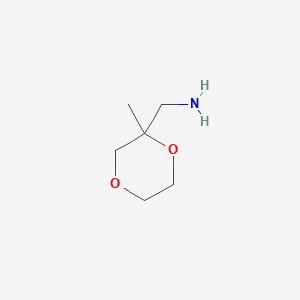

(2-Methyl-1,4-dioxan-2-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-methyl-1,4-dioxan-2-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-6(4-7)5-8-2-3-9-6/h2-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTRDYWVARZKFSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCCO1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933688-77-8 | |

| Record name | (2-methyl-1,4-dioxan-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 2 Methyl 1,4 Dioxan 2 Yl Methanamine

Reactivity Profiles of the 1,4-Dioxane (B91453) Ring System

The 1,4-dioxane ring is a cyclic ether, generally characterized by its relative stability and use as a solvent in chemical reactions. rsc.org However, under specific conditions, it can undergo transformations, primarily involving the cleavage of its ether linkages.

The cleavage of the 1,4-dioxane ring is a critical transformation pathway, often requiring potent reagents or specific catalytic conditions due to the inherent stability of the ether bonds.

Oxidative Cleavage: Advanced Oxidation Processes (AOPs), which utilize highly reactive hydroxyl radicals (HO•), are effective for the degradation of 1,4-dioxane. deswater.com These processes can convert 1,4-dioxane into carbon dioxide and water through a series of intermediate products. deswater.com In biological systems, certain microorganisms can hydroxylate the dioxane ring using monooxygenase enzymes. ethz.chitrcweb.org This initial hydroxylation leads to an unstable hemiacetal, which spontaneously undergoes ring cleavage to form products like 2-hydroxyethoxyacetate. ethz.ch The fungus Cordyceps sinensis can convert 1,4-dioxane to ethylene (B1197577) glycol via the formation of two hemiacetals. ethz.ch

Lewis Acid-Mediated Cleavage: Strong Lewis acids can activate the ether oxygen atoms, making the ring susceptible to nucleophilic attack. For instance, reactions of 1,4-dioxane with the Lewis acid B(C₆F₅)₃ in the presence of a suitable base (a frustrated Lewis pair system) can result in ring-opening. researchgate.netacs.org The nucleophile attacks one of the carbon atoms adjacent to the activated oxygen, leading to the cleavage of a C-O bond. researchgate.net

Catalytic Ring Opening: Over solid acid catalysts, such as ZrO₂/TiO₂, ethylene oxide can be dimerized to form 1,4-dioxane. The reverse reaction, or further ring-opening reactions, can be influenced by the nature of the acid sites (Brønsted and Lewis acids) on the catalyst surface. mdpi.com

The table below summarizes various conditions leading to the cleavage of the 1,4-dioxane ring.

Table 1: Conditions for 1,4-Dioxane Ring Cleavage

| Method | Reagents/Catalysts | Key Intermediates | Result |

|---|---|---|---|

| Biological Oxidation | Monooxygenase enzymes | Hemiacetals, 2-hydroxyethoxyacetate | Ring cleavage and degradation ethz.ch |

| Advanced Oxidation | Hydroxyl radicals (e.g., UV/H₂O₂) | Organic acids, aldehydes | Mineralization to CO₂ and H₂O deswater.comacs.org |

| Frustrated Lewis Pairs | B(C₆F₅)₃ and a nucleophilic base | Zwitterionic adducts | Ring-opened products researchgate.netacs.org |

| Catalytic Dehydration | Solid acids (e.g., sulfuric acid) | Not applicable | Formation from diethylene glycol taylorfrancis.com |

For (2-Methyl-1,4-dioxan-2-yl)methanamine, the presence of the amine group could potentially influence these reactions. In acidic conditions, protonation of the amine could alter the electronic nature of the molecule, while under basic conditions, the amine itself could act as an intramolecular nucleophile or base, though such reactivity is speculative without direct experimental evidence.

1,4-Dioxane is known for its high miscibility in water and relative resistance to abiotic degradation, which contributes to its persistence in certain environments. researchgate.netclu-in.org It is not readily hydrolyzed and is stable under many conditions, which is why it is widely used as a solvent. rsc.org

However, its stability is environment-dependent:

Aerobic Environments: Biodegradation is a significant degradation pathway, primarily under aerobic conditions where monooxygenase enzymes are active. itrcweb.org

Photochemical Degradation: In the atmosphere, 1,4-dioxane is degraded by photo-oxidization via hydroxyl radicals. clu-in.org

AOPs: In aqueous environments, AOPs are among the few proven technologies for its effective treatment. researchgate.net The degradation pathway involves the formation of several intermediates, including ethylene glycol, glycolic acid, and oxalic acid. deswater.com

The stability of the substituted ring in this compound is expected to be broadly similar to the parent 1,4-dioxane. The methyl group at the C2 position may provide some steric hindrance to enzymatic or chemical attack at that site, potentially influencing the regioselectivity of ring-opening reactions. The aminomethyl group introduces a basic site, making the molecule's stability pH-dependent. In acidic solutions, the formation of an ammonium (B1175870) salt would increase water solubility and could potentially influence interactions with catalysts or enzymes.

Chemical Transformations of the Primary Amine Functional Group

The primary amine (–CH₂NH₂) is a versatile functional group that readily participates in a wide range of chemical reactions, acting primarily as a nucleophile.

The defining characteristic of a primary amine is the lone pair of electrons on the nitrogen atom, which makes it a potent nucleophile. chemguide.co.uklibretexts.org This allows it to attack electron-deficient centers.

Alkylation and Acylation: Primary amines react with electrophiles such as halogenoalkanes to form secondary amines, which can be further alkylated to tertiary amines and quaternary ammonium salts. chemguide.co.uklibretexts.org They also react vigorously with acyl chlorides and more slowly with acid anhydrides to form N-substituted amides. chemguide.co.uk

Reaction with Carbonyls: Amines react with aldehydes and ketones to form imines (Schiff bases) through a nucleophilic addition-elimination mechanism.

For this compound, the amine moiety is expected to exhibit this characteristic nucleophilicity. The bulky 2-methyl-1,4-dioxan-2-yl group may exert some steric hindrance, potentially slowing the rate of reaction compared to less hindered primary amines like methylamine. researchgate.net This steric effect could be advantageous in controlling the extent of alkylation, for example, favoring the formation of the secondary amine over the tertiary amine.

The primary amine of this compound can be transformed into various derivatives. A notable example is the formation of N-sulfenylimines (also known as sulfenimines or thiooximes). These compounds are valuable synthetic intermediates. organic-chemistry.org

The synthesis of N-sulfenylimines from primary amines can be achieved through several methods, including the oxidative coupling of amines with thiols or disulfides. nih.govacs.org A common and efficient method involves the reaction of a primary amine with a disulfide in the presence of an N-halosuccinimide, such as N-Bromosuccinimide (NBS), or bromine. organic-chemistry.orgnih.gov This reaction is typically performed at room temperature and does not require a transition-metal catalyst. organic-chemistry.org Yields for this type of reaction are often high, ranging from 44-99% for a variety of amines. nih.govresearchgate.net Electrochemical methods have also been developed for the direct oxidative cross-coupling of amines and thiols to generate N-sulfenylimines without external oxidants. acs.org

The proposed reaction for this compound is shown below:

The table below summarizes conditions for this transformation.

Table 2: Synthesis of N-Sulfenylimines from Primary Amines

| Method | Reagents | Conditions | Advantages |

|---|---|---|---|

| Halogen-Mediated | Disulfides or Thiols, NBS or Br₂ | Room Temperature, Open Flask | Metal-free, simple, high yields organic-chemistry.orgnih.gov |

| Electrochemical | Thiols | Undivided cell, Platinum electrodes | No external catalyst or oxidant acs.org |

| Copper-Catalyzed | Thiols, Copper(I) catalyst, O₂ | Aerobic conditions | Uses O₂ as a benign oxidant researchgate.netresearchgate.net |

These reactions demonstrate a key electrophilic transformation pathway available to the primary amine of this compound, leading to the formation of stable, functionalized derivatives.

Intramolecular and Intermolecular Interactions Affecting Reactivity

The spatial arrangement of the functional groups in this compound allows for specific intramolecular and intermolecular interactions that can influence its conformation and chemical reactivity.

Intramolecular Interactions: The 1,4-dioxane ring typically adopts a chair conformation. acs.org The aminomethyl and methyl groups are attached to the same quaternary carbon (C2). There is a possibility of intramolecular hydrogen bonding between the hydrogen atoms of the primary amine and the oxygen atoms of the dioxane ring. This interaction could stabilize certain conformations, potentially influencing the orientation of the amine's lone pair and thus affecting its nucleophilicity. The proximity of the bulky dioxane ring to the reactive amine center is a key structural feature governing its reactivity profile.

Intermolecular Interactions: The primary amine group is a key site for intermolecular interactions. It can act as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the nitrogen lone pair). masterorganicchemistry.com The ether oxygens of the dioxane ring can also act as hydrogen bond acceptors. masterorganicchemistry.com Consequently, strong intermolecular hydrogen bonding is expected in the condensed phases of this compound. These interactions are critical in determining the molecule's physical properties, such as boiling point and solubility. In a reaction medium, these same interactions with solvent molecules (e.g., hydrogen bonding with protic solvents) will affect the solvation of the molecule and can modulate its reactivity. researchgate.net In the solid state, crystal packing forces and specific intermolecular bonding patterns can open or close certain reaction channels that are not observed in solution. nih.gov

Catalytic Roles of Amine-Substituted Dioxanes in Organic Reactions

Information not available in the public domain.

Advanced Spectroscopic Elucidation of 2 Methyl 1,4 Dioxan 2 Yl Methanamine Structure and Conformational Dynamics

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For (2-Methyl-1,4-dioxan-2-yl)methanamine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals, providing definitive evidence of its covalent framework.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Multi-dimensional NMR experiments are indispensable for mapping the intricate network of covalent bonds within a molecule. By correlating nuclear spins through bonds, these techniques resolve spectral overlap and establish atom-to-atom connectivity.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would reveal correlations between the protons on adjacent carbons within the dioxane ring (e.g., between H3 and H5, and H5 and H6), confirming the ring structure.

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.eduyoutube.com It provides an unambiguous link between the ¹H and ¹³C spectra, allowing for the direct assignment of carbons bearing protons. For instance, the methyl protons would show a cross-peak to the methyl carbon, and each methylene (B1212753) proton signal would correlate to its corresponding ring carbon. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to three bonds. columbia.eduyoutube.com This is crucial for identifying quaternary carbons (like C2 in the target molecule) and for piecing together different molecular fragments. Key HMBC correlations would be expected from the methyl protons (H7) and the aminomethyl protons (H8) to the quaternary carbon C2 and adjacent ring carbons (C3).

The combined data from these experiments allows for the complete and unambiguous assignment of the molecule's constitution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|---|

| 2 | C | - | ~75-80 | - |

| 3, 5 | CH₂ | ~3.5-3.8 | ~65-70 | H3 → C2, C5; H5 → C3, C6 |

| 6 | CH₂ | ~3.6-3.9 | ~66-71 | H6 → C2, C5 |

| 7 (CH₃) | CH₃ | ~1.1-1.3 | ~20-25 | H7 → C2, C3 |

| 8 (CH₂NH₂) | CH₂ | ~2.7-2.9 | ~45-50 | H8 → C2 |

| (NH₂) | NH₂ | ~1.5-2.5 (broad) | - | - |

Advanced NMR Applications in Conformational Analysis and Anomeric Effects

The 1,4-dioxane (B91453) ring typically adopts a chair conformation to minimize steric and torsional strain. The substituents at the C2 position can exist in either an axial or equatorial orientation. The conformational preference is governed by a balance of steric hindrance and stereoelectronic effects, such as the anomeric effect.

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a cyclohexane-like ring to prefer the axial position, despite the potential for greater steric hindrance. wikipedia.org This effect arises from a stabilizing hyperconjugative interaction between the lone pair of one heteroatom (e.g., the ring oxygen O1) and the antibonding orbital (σ*) of the C-X bond (where X is the electronegative substituent). imperial.ac.ukscripps.edu

In this compound, the situation is complex due to the presence of two substituents (methyl and aminomethyl) on the C2 carbon, which is adjacent to two ring heteroatoms (O1 and O4). The molecule will adopt a conformation that represents the lowest energy state, considering the steric bulk of the substituents and any possible anomeric interactions involving the C2-C8, C2-C7, C2-O1, and C2-O4 bonds. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and the detailed analysis of vicinal proton-proton coupling constants (³JHH), can provide insights into the dominant chair conformation and the spatial orientation of the substituents.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry measures m/z values with very high accuracy (typically to four or five decimal places). nih.gov This precision allows for the determination of the exact mass of the molecular ion, which in turn enables the unambiguous calculation of the elemental formula. For this compound (C₆H₁₃NO₂), HRMS would be used to confirm its molecular formula by matching the experimentally measured exact mass of its protonated molecule [M+H]⁺ to the theoretically calculated value.

Table 2: Predicted HRMS Data for this compound Adducts

| Adduct Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | [C₆H₁₄NO₂]⁺ | 132.10190 |

| [M+Na]⁺ | [C₆H₁₃NNaO₂]⁺ | 154.08386 |

| [M+K]⁺ | [C₆H₁₃KNO₂]⁺ | 170.05780 |

Data based on predicted values. uni.lu

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway Studies for Structural Elucidation

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (such as the molecular ion, [M+H]⁺), which is then subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting product ions are then analyzed to provide structural information. nih.gov

The fragmentation of this compound is expected to proceed through several characteristic pathways, including:

Loss of the aminomethyl group: Cleavage of the C2-C8 bond would result in the loss of a CH₂NH₂ radical, leading to a stable tertiary carbocation.

Ring opening/cleavage: Dioxane rings can undergo characteristic ring-opening fragmentations, often involving cleavage of the C-O bonds, leading to a series of smaller fragment ions. researchgate.netdocbrown.info

Alpha-cleavage: Cleavage of the C-C bond alpha to the nitrogen atom is a common fragmentation pathway for amines.

Studying these fragmentation patterns provides corroborating evidence for the proposed structure and helps to distinguish it from potential isomers. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Interaction Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and can also be sensitive to the molecule's conformation and intermolecular interactions.

For this compound, key vibrational bands would include:

N-H stretching: The primary amine group (-NH₂) will exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

C-H stretching: Aliphatic C-H stretching vibrations from the methyl and methylene groups are expected in the 2850-3000 cm⁻¹ region.

N-H bending: The scissoring motion of the -NH₂ group typically appears as a moderately strong band around 1590-1650 cm⁻¹.

C-O stretching: The strong, characteristic C-O-C asymmetric stretching vibrations of the dioxane ether linkages would be prominent in the fingerprint region, typically around 1100 cm⁻¹. researchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | 3300 - 3500 | Medium |

| C-H Stretch (aliphatic) | CH₃, CH₂ | 2850 - 3000 | Strong |

| N-H Bend (scissoring) | Primary Amine (-NH₂) | 1590 - 1650 | Medium |

| C-O-C Stretch (asymmetric) | Ether (Dioxane Ring) | 1070 - 1150 | Very Strong |

The collective data from these advanced spectroscopic techniques provides a detailed and robust characterization of this compound, confirming its molecular structure, and offering significant insights into its conformational dynamics.

Analysis of this compound in Complex Mixtures Remains Undocumented in Publicly Available Research

A comprehensive review of scientific literature reveals a significant gap in the characterization of the chemical compound this compound, particularly concerning its analysis using hyphenated analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR). Despite the widespread application of these powerful methods for the separation and structural elucidation of compounds in complex mixtures, specific data and research findings for this compound are not present in the available body of scientific research.

Hyphenated techniques are indispensable in modern analytical chemistry. GC-MS, for instance, combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry, making it a cornerstone for the identification and quantification of volatile and semi-volatile compounds. Similarly, LC-NMR provides a robust platform for the analysis of non-volatile and thermally labile compounds by coupling the separation power of liquid chromatography with the detailed structural information provided by nuclear magnetic resonance spectroscopy.

While extensive research exists on the analysis of the parent compound, 1,4-dioxane, and various other substituted dioxane derivatives in diverse matrices such as environmental samples, consumer products, and biological fluids, the specific methanamine derivative, this compound, appears to be uncharacterized by these methods in published studies. The lack of available data prevents a detailed discussion of its chromatographic behavior, mass spectral fragmentation patterns, or NMR spectroscopic signature when analyzed as part of a complex mixture.

Consequently, the creation of data tables detailing research findings, which is a crucial component of advanced spectroscopic elucidation, is not possible at this time. Further empirical research is necessary to establish the analytical methodologies and generate the data required for a thorough understanding of this compound's properties and behavior within complex chemical environments.

Computational and Theoretical Chemistry Investigations of 2 Methyl 1,4 Dioxan 2 Yl Methanamine

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, provide profound insights into the molecular structure, stability, and electronic properties of chemical compounds. For (2-Methyl-1,4-dioxan-2-yl)methanamine, these computational approaches are indispensable for characterizing its conformational landscape and predicting its spectroscopic and reactive behavior in the absence of extensive experimental data.

Geometry optimization using DFT methods, such as B3LYP with a basis set like 6-311+G(d,p), would be employed to locate the stable conformers. The key structural variables include the puckering of the dioxane ring and the orientation of the substituents at the C2 position. Two primary chair conformers are possible, differing in the axial or equatorial placement of the methyl and aminomethyl groups.

Equatorial Preference: Due to steric hindrance, both the methyl and aminomethyl groups are expected to strongly prefer the equatorial position. The aminomethyl group (-CH₂NH₂), being larger than the methyl group (-CH₃), would experience more significant 1,3-diaxial interactions if placed in an axial position. Therefore, the most stable conformer is predicted to have both substituents in equatorial orientations.

Side Chain Flexibility: The aminomethyl side chain introduces additional conformational flexibility due to rotation around the C2-C(methylene) and C(methylene)-N bonds. Quantum chemical calculations can map the potential energy surface associated with these rotations to identify the most stable rotamers, which are influenced by intramolecular hydrogen bonding possibilities between the amine protons and the dioxane oxygen atoms, as well as steric repulsion.

Higher energy twist-boat conformers of the dioxane ring also exist, but theoretical calculations on 1,4-dioxane (B91453) itself show them to be significantly less stable than the chair form. researchgate.net The energy difference is typically in the range of 6-7 kcal/mol, making their population negligible at room temperature. researchgate.net

Table 1: Predicted Relative Energies of this compound Conformers Note: This table is illustrative, based on computational studies of analogous substituted dioxanes. Values are hypothetical.

| Conformer | Dioxane Ring Conformation | -CH₃ Position | -CH₂NH₂ Position | Predicted Relative Energy (kcal/mol) |

|---|---|---|---|---|

| I | Chair | Equatorial | Equatorial | 0.00 (Global Minimum) |

| II | Chair | Equatorial | Axial | > 4.0 |

| III | Chair | Axial | Equatorial | > 4.5 |

| IV | Twist-Boat | - | - | > 6.5 |

DFT calculations are a powerful tool for predicting spectroscopic properties, which can aid in the structural elucidation of novel compounds. The Gauge-Independent Atomic Orbital (GIAO) method, coupled with a functional like B3LYP, is commonly used to accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnih.gov

NMR Chemical Shifts: By calculating the isotropic magnetic shielding constants for each nucleus (¹H and ¹³C) in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. These calculated shieldings are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The predicted shifts are sensitive to the conformation, with axial and equatorial protons and carbons exhibiting distinct values. Such calculations can help assign peaks in an experimental spectrum and confirm the dominant solution-phase conformation. The accuracy of DFT-predicted ¹H shifts is often within 0.2-0.4 ppm of experimental values. mdpi.com

Vibrational Frequencies: The calculation of the Hessian matrix (second derivatives of energy) at the optimized geometry yields the harmonic vibrational frequencies. q-chem.com These frequencies correspond to the fundamental vibrational modes of the molecule, such as C-H, C-O, N-H, and C-N stretching and bending. The predicted infrared (IR) and Raman spectra can serve as a molecular fingerprint. nih.gov While calculated harmonic frequencies are often systematically higher than experimental values, they can be brought into better agreement through the use of empirical scaling factors. These calculations are also crucial for confirming that an optimized structure is a true energy minimum (no imaginary frequencies) and for computing thermodynamic properties like zero-point vibrational energy (ZPVE). q-chem.com

Table 2: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for the Most Stable Conformer of this compound Note: This table is for illustrative purposes. Actual values would require specific GIAO/DFT calculations.

| Atom | Predicted ¹³C Shift (ppm) | Atom | Predicted ¹H Shift (ppm) |

|---|---|---|---|

| C2 (Quaternary) | ~75-80 | -CH₃ | ~1.1-1.3 |

| C3, C5 | ~65-70 | -CH₂- (Axial, Dioxane) | ~3.4-3.6 |

| C6 | ~64-68 | -CH₂- (Equatorial, Dioxane) | ~3.7-3.9 |

| -CH₃ | ~20-25 | -CH₂-N | ~2.6-2.8 |

| -CH₂-N | ~45-50 | -NH₂ | ~1.5-2.0 (broad) |

Frontier Molecular Orbital (FMO) theory is central to understanding the electronic behavior and reactivity of a molecule. DFT calculations provide energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govmdpi.com

HOMO-LUMO Analysis: For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group, reflecting its character as the most significant electron-donating site (nucleophilic center). The LUMO, conversely, would likely be distributed across the σ* orbitals of the C-O and C-N bonds, indicating sites susceptible to nucleophilic attack. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.govresearchgate.net

Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior: nih.govnih.gov

Ionization Potential (IP) ≈ -E_HOMO: Energy required to remove an electron.

Electron Affinity (EA) ≈ -E_LUMO: Energy released upon adding an electron.

Chemical Hardness (η) = (IP - EA) / 2: Resistance to change in electron distribution.

Electronegativity (χ) = (IP + EA) / 2: The power to attract electrons.

Electrophilicity Index (ω) = μ² / (2η) where μ = -χ: A measure of the propensity to accept electrons.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution. For this molecule, a negative potential (typically colored red) would be concentrated around the electronegative oxygen and nitrogen atoms, highlighting them as sites for electrophilic attack and hydrogen bond acceptance. nih.gov Positive potential (blue) would be found around the amine and aliphatic hydrogen atoms, indicating sites for nucleophilic attack. researchgate.net

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide high accuracy for specific structures, Molecular Mechanics (MM) and Molecular Dynamics (MD) are better suited for exploring broader conformational spaces and simulating the behavior of molecules over time, including the influence of a solvent.

MM methods use classical force fields (like AMBER or OPLS) to calculate molecular energy, making them computationally much faster than QM methods. This speed allows for extensive exploration of the potential energy surface.

Conformational Searching: Algorithms such as Monte Carlo or systematic rotational searches can be employed to explore the torsional degrees of freedom of the aminomethyl side chain and the ring puckering coordinates. uci.eduacs.org This process can identify thousands of potential conformers, which are then energy-minimized. The results provide a comprehensive map of all low-energy states and the energy barriers connecting them, revealing the molecule's inherent flexibility. mdpi.comresearchgate.net This is particularly useful for understanding the full range of shapes the molecule can adopt, which is crucial for processes like receptor binding.

Molecular Dynamics (MD): MD simulations solve Newton's equations of motion for the molecule, providing a trajectory of its atomic positions over time. An MD simulation performed in a vacuum can reveal the dynamics of conformational changes, such as the timescale of side-chain rotations or transient excursions to higher-energy ring conformations.

The conformation and stability of a polar molecule like this compound can be significantly influenced by its environment, particularly in polar, protic solvents like water. nih.gov MD simulations with explicit solvent molecules are the gold standard for studying these effects. rsc.orgdntb.gov.ua

Explicit Solvent Simulations: In this setup, the this compound molecule is placed in a simulation box filled with water molecules (e.g., TIP3P or SPC/E models). The simulation tracks the interactions between the solute and solvent over nanoseconds or microseconds. Key insights gained from such simulations include:

Solvation Shell Structure: Analysis of the radial distribution functions between solute atoms (like the amine nitrogen and dioxane oxygens) and solvent water molecules reveals the structure of the solvation shell. Strong hydrogen bonds are expected between the amine group (as a donor and acceptor) and the ether oxygens (as acceptors) with surrounding water molecules. researchgate.net

Conformational Stability: The presence of a solvent can alter the relative energies of different conformers. researchgate.net For instance, polar solvents may stabilize conformers with larger dipole moments. MD simulations can quantify the population of different conformers in solution, providing a more realistic picture than gas-phase calculations. While the diequatorial chair form is still expected to dominate, solvent interactions could slightly alter the preferred rotamer of the aminomethyl side chain to maximize favorable hydrogen bonding. nih.gov

Dynamics: Solvent viscosity and hydrogen bonding networks can influence the rate of conformational transitions. MD simulations can be used to study the dynamics of these changes in a solution environment.

Studies on 1,4-dioxane in aqueous solutions have shown the importance of specific interactions, such as weak C-H···O hydrogen bonds, in determining the solution structure. researchgate.net Similar detailed analyses for this compound would illuminate how its specific functional groups—the primary amine, the methyl group, and the ether linkages—collectively orchestrate its interaction with and behavior in a solvent. mdpi.comnih.gov

Theoretical Studies on Reaction Mechanisms and Transition States

Due to the limited availability of direct computational studies on this compound, this section will draw upon theoretical investigations of analogous cyclic ethers and aminomethyl-substituted compounds to infer potential reaction mechanisms and transition states. Computational chemistry provides powerful tools to model molecular phenomena and elucidate reaction pathways that are otherwise difficult to study experimentally. e3s-conferences.org

Theoretical studies on the reactions of cyclic ethers often focus on mechanisms such as ring-opening reactions, substitutions, and cyclizations. rsc.orgnih.gov For a molecule like this compound, potential reactions could involve the amine functionality, the dioxane ring, or both. For instance, the nucleophilic character of the primary amine could be involved in reactions with electrophiles. researchgate.net

Transition state calculations are crucial for understanding the feasibility and selectivity of chemical reactions. e3s-conferences.org These calculations help in determining the energy barriers of different potential pathways. For cyclic systems, computational models can predict whether a reaction will proceed through, for example, a chair-like or boat-like transition state, which can influence the stereochemistry of the products. e3s-conferences.org In reactions involving cyclic ethers, transition state modeling has been used to elucidate cyclization mechanisms and predict the stereoselectivity of the products. e3s-conferences.org

The presence of the methyl group and the aminomethyl substituent on the same carbon atom of the dioxane ring introduces specific stereochemical and electronic features that would influence its reactivity. Theoretical models of similar substituted heterocycles can provide insights into how these groups might direct reaction pathways. For example, the steric hindrance from the methyl group could favor certain approaches of a reactant to the amine group or the dioxane ring. rsc.org

Below is a hypothetical data table illustrating the kind of information that could be obtained from transition state calculations for a representative reaction of a similar aminomethyl-substituted cyclic ether.

| Reaction Pathway | Reactant(s) | Transition State (TS) Geometry | Calculated Activation Energy (kcal/mol) |

| Nucleophilic Addition | Amine + Electrophile | Trigonal bipyramidal approach to nitrogen | 15.2 |

| Ring Opening | Dioxane + Acid Catalyst | Protonated ether oxygen, elongated C-O bond | 25.8 |

| Intramolecular Cyclization | - | Six-membered ring formation | 18.5 |

This table is illustrative and based on general principles of computational chemistry applied to analogous systems.

Elucidation of Non-Covalent Interactions (e.g., Hydrogen Bonding, Steric Effects)

Non-covalent interactions (NCIs) play a critical role in determining the conformation, stability, and intermolecular interactions of molecules. tamu.edunih.gov For this compound, key NCIs would include hydrogen bonding and steric effects.

Hydrogen Bonding: The primary amine group is a hydrogen bond donor, while the ether oxygens of the dioxane ring are hydrogen bond acceptors. This allows for the possibility of both intramolecular and intermolecular hydrogen bonds. Computational studies on cyclic ethers have shown that hydrogen bond formation energies can be significant, influencing their physical properties and interactions with other molecules, such as amino acid side chains. nih.govnih.gov

Intramolecular hydrogen bonding could occur between the amine protons and one of the dioxane oxygens, which would influence the conformational preference of the aminomethyl group. Intermolecular hydrogen bonding would be crucial in the condensed phase, affecting properties like boiling point and solubility, as well as its interaction with biological targets. mdpi.com Density Functional Theory (DFT) calculations are a common method to explore the geometry and energy of such hydrogen-bonded complexes. nih.gov

Steric Effects: The presence of a methyl group at the C2 position of the dioxane ring, adjacent to the aminomethyl substituent, introduces significant steric hindrance. rsc.org This steric bulk would influence the molecule's preferred conformation and its ability to interact with other molecules. Computational modeling can quantify these steric effects by calculating conformational energies and rotational barriers. For example, the rotation of the aminomethyl group would likely be hindered, favoring conformations that minimize steric clash with the methyl group. In reactions, steric hindrance can dictate the regioselectivity and stereoselectivity by blocking certain reaction pathways. rsc.org

Modern computational methods, such as Non-Covalent Interaction (NCI) analysis, allow for the visualization and characterization of various types of weak interactions, providing a deeper understanding of the forces at play within and between molecules. nih.gov

An illustrative data table summarizing the types of non-covalent interactions and their potential energies, as could be determined by computational methods for a similar molecule, is provided below.

| Type of Non-Covalent Interaction | Interacting Groups | Estimated Interaction Energy (kcal/mol) | Computational Method |

| Intramolecular Hydrogen Bond | -NH₂ ... O(dioxane) | 1.5 - 3.0 | DFT, MP2 |

| Intermolecular Hydrogen Bond | -NH₂ ... H₂O | 4.0 - 6.0 | DFT, MP2 |

| Steric Repulsion | -CH₃ ... -CH₂NH₂ | 0.5 - 1.5 (rotational barrier) | Molecular Mechanics, DFT |

| van der Waals Interactions | Dioxane ring ... Alkyl chain | 2.0 - 4.0 | Dispersion-corrected DFT |

This table is illustrative and based on general principles of computational chemistry applied to analogous systems.

Stereochemical Aspects and Chiral Recognition of 2 Methyl 1,4 Dioxan 2 Yl Methanamine

Chirality at the 2-Position of the 1,4-Dioxane (B91453) Ring

The molecular structure of (2-Methyl-1,4-dioxan-2-yl)methanamine features a stereogenic center at the carbon atom in the 2-position of the 1,4-dioxane ring. A carbon atom is considered a chiral center when it is bonded to four different substituents. gcms.cz In this compound, the C2 atom is attached to:

A methyl group (-CH₃)

A methanamine group (-CH₂NH₂)

An oxygen atom that is part of the dioxane ring (-O-CH₂-)

A methylene (B1212753) group that is part of the dioxane ring (-CH₂-O-)

This arrangement results in the existence of two non-superimposable mirror images, known as enantiomers: (R)-(2-Methyl-1,4-dioxan-2-yl)methanamine and (S)-(2-Methyl-1,4-dioxan-2-yl)methanamine. The spatial orientation of the substituents around this chiral center defines the absolute configuration of each enantiomer. The stereochemistry at the C2 position is a critical factor, as has been demonstrated in related 2-substituted 1,4-benzodioxane (B1196944) derivatives where the configuration is crucial for interaction with biological targets. unimi.it The synthesis of enantiopure 1,4-dioxanes is an area of significant research, often starting from chiral precursors to control the stereochemical outcome. nih.gov

Enantiomeric Excess Determination and Chiral Purity Assessment

Enantiomeric excess (ee) is a critical parameter that measures the purity of a chiral substance. It reflects the degree to which one enantiomer is present in excess of the other in a mixture. The determination of ee is of paramount importance, particularly in the pharmaceutical industry, because enantiomers of a drug can have significantly different pharmacological and toxicological profiles. nih.gov

The enantiomeric purity of chiral 1,4-dioxane derivatives is typically assessed using chromatographic techniques. For instance, in the synthesis of a closely related compound, (2S)-(1,4-dioxane-2-methyl)methylamine hydrochloride, the enantiomeric excess was determined by liquid-phase chromatographic analysis, achieving high purity levels. google.com

Table 1: Reported Enantiomeric Excess for a this compound Analog

| Compound | Synthesis Batch | Enantiomeric Excess (ee) | Analytical Method |

|---|---|---|---|

| (2S)-(1,4-dioxane-2-methyl)methylamine hydrochloride | Batch 1 | 99.5% | Liquid-Phase Chromatography |

| (2S)-(1,4-dioxane-2-methyl)methylamine hydrochloride | Batch 2 | 99.7% | Liquid-Phase Chromatography |

Data sourced from a patent describing the synthesis of a related N-methyl analog. google.com

While various methods exist for determining enantiomeric composition, modern chromatographic and spectroscopic techniques provide the most accurate and reliable results for chiral purity assessment. researchgate.netnih.gov

Chromatographic Methods for Enantioseparation (e.g., Chiral HPLC, GC)

Chromatography is the cornerstone for the separation and analysis of enantiomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), utilizing chiral stationary phases (CSPs), are the most powerful and prevalent methods for resolving chiral compounds like this compound. gcms.cz

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a highly effective technique for separating enantiomers. The separation mechanism relies on the differential interactions between the enantiomers and a chiral stationary phase, leading to different retention times. The progress of chiral resolutions of related compounds, such as 2-hydroxymethyl-1,4-dioxane, has been successfully monitored using chiral HPLC. researchgate.net Similarly, chiral HPLC has been employed to track enantiomeric changes during the synthesis of other 2-substituted 1,4-benzodioxane derivatives. unimi.it

For the separation of this compound, which contains a primary amine, CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), macrocyclic antibiotics, or Pirkle-type phases are often effective.

Table 2: Representative Chiral Stationary Phases for HPLC Separation of Amines

| CSP Type | Common Trade Names | Separation Principle |

|---|---|---|

| Polysaccharide-based | Chiralcel®, Chiralpak® | Inclusion complexing, hydrogen bonding, dipole-dipole interactions |

| Macrocyclic Glycopeptide | Chirobiotic® V, T | Inclusion, hydrogen bonding, ionic and dipole interactions |

| Pirkle-type (Brush-type) | Whelk-O® 1, ULMO | π-π interactions, hydrogen bonding, steric hindrance |

This table presents common CSPs used for chiral amine separations, which would be applicable for developing a method for this compound.

Chiral Gas Chromatography (GC)

Chiral GC is a preferred method for the enantioseparation of volatile and thermally stable compounds. The technique utilizes capillary columns coated with a chiral stationary phase, most commonly a cyclodextrin (B1172386) derivative. gcms.cz The primary amine in this compound may require derivatization (e.g., acylation) to enhance its volatility and improve peak shape for GC analysis. The enantiomers of structurally similar compounds, such as 4-chloromethyl-2,2-dimethyl-1,3-dioxolane, have been successfully separated using chiral capillary GC, demonstrating the applicability of this technique to cyclic ether structures. nih.gov

Table 3: Common Chiral Stationary Phases for GC Enantioseparation

| CSP Type | Common Derivatives | Typical Applications |

|---|---|---|

| Cyclodextrin-based | Permethylated β-cyclodextrin | Broad range of chiral compounds, including terpenes and alcohols |

| Diacetyl-tert-butyl-silyl β-cyclodextrin | Amines, acids, diols | |

| Trifluoroacetylated γ-cyclodextrin | Amino acid derivatives, alcohols |

This table lists common CSPs for chiral GC, indicating potential options for analyzing this compound, likely after derivatization. gcms.cz

Advanced Applications of 2 Methyl 1,4 Dioxan 2 Yl Methanamine in Organic Synthesis and Materials Science

Utilization as a Building Block for Complex Chemical Architectures

(2-Methyl-1,4-dioxan-2-yl)methanamine serves as a versatile scaffold for the synthesis of more complex and often biologically active molecules. The presence of a primary amine group allows for a wide range of chemical transformations, making it a key intermediate in multi-step synthetic pathways.

One of the significant applications of this compound is in the preparation of pharmaceutical intermediates. For instance, the chiral variant, (2R)-(1,4-dioxan-2-yl)-N-methyl-methanamine hydrochloride, is a crucial intermediate in the synthesis of certain therapeutic agents. google.com The synthesis of such chiral amines often involves sophisticated methods like kinetic resolution to ensure high enantiomeric purity, which is critical for the biological activity of the final drug substance. google.com

The dioxane moiety itself is a structural feature found in numerous bioactive molecules, and its incorporation can influence the pharmacological properties of a compound. researchgate.net The use of this compound as a starting material provides a straightforward route to introduce this heterocyclic system into a target molecule.

Furthermore, the chiral nature of this compound makes it a potential candidate for use as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction, and are then subsequently removed. wikipedia.orgnih.govsigmaaldrich.comresearchgate.net The stereogenic center in this compound could be exploited to direct the formation of new stereocenters in a substrate, leading to the synthesis of enantiomerically pure compounds.

Table 1: Examples of Complex Molecules Derived from Dioxane-Containing Building Blocks

| Building Block | Resulting Complex Molecule/Intermediate | Application Area | Reference |

| (2R)-(1,4-dioxan-2-yl)-N-methyl-methanamine hydrochloride | Pharmaceutical intermediates | Medicinal Chemistry | google.com |

| Chiral 1,4-diphenylphosphines with a 1,4-dioxane (B91453) backbone | Chiral ligands for asymmetric hydrogenation | Asymmetric Catalysis | acs.orgnih.gov |

| Dioxane-based templates | Intermediates in the synthesis of ladder polyether natural products | Natural Product Synthesis | nih.gov |

| 2,3-dihydroxybenzoic acid and 1,2-dibromoethane | 2,3-dihydrobenzo[b] google.comacs.orgdioxine-5-carboxamide derivatives | PARP1 Inhibitors | nih.gov |

Role in Ligand Design for Coordination Chemistry

The primary amine functionality of this compound makes it an excellent starting point for the synthesis of various ligands for coordination chemistry. These ligands can form stable complexes with a wide range of metal ions, leading to catalysts with unique properties.

A common strategy involves the condensation of the primary amine with an aldehyde or ketone to form a Schiff base, which contains an imine (-C=N-) group. hud.ac.uk Schiff base ligands are well-known for their ability to coordinate to metal ions through the nitrogen atom of the imine and potentially other donor atoms present in the molecule. hud.ac.uk In the case of this compound, the oxygen atoms of the dioxane ring could also participate in coordination, potentially leading to polydentate ligands that can form highly stable metal complexes.

Of particular interest is the use of chiral ligands in asymmetric catalysis. The synthesis of chiral ligands derived from readily available chiral starting materials is a major focus in this field. nih.govresearchgate.netbuchler-gmbh.com Research has demonstrated the successful application of chiral C2-symmetric ligands with a 1,4-dioxane backbone in the asymmetric hydrogenation of enamides. acs.orgnih.gov Rhodium(I) complexes of these ligands have been shown to be highly efficient catalysts, affording chiral amines and β-amino alcohols with excellent enantioselectivities (94% to >99% ee). acs.orgnih.gov These results underscore the significant role that the 1,4-dioxane backbone plays in stabilizing the metal-ligand chelate conformation, which is crucial for achieving high levels of stereocontrol. acs.orgnih.gov

Table 2: Enantioselectivity in Asymmetric Hydrogenation using Rh(I) Complexes of Dioxane-Based Chiral Ligands

| Substrate | Product | Enantiomeric Excess (ee) | Reference |

| β-substituted enamides | Chiral amines | 94% - >99% | acs.orgnih.gov |

| MOM-protected β-hydroxyl enamides | Chiral β-amino alcohols | 94% - >99% | acs.orgnih.gov |

The potential to synthesize a variety of chiral ligands from this compound opens up possibilities for its application in a wide range of asymmetric transformations beyond hydrogenation.

Potential in Polymer and Resin Development

The bifunctional nature of this compound, possessing both a reactive primary amine group and a stable cyclic ether, suggests its potential utility in the field of polymer and resin science.

One of the most direct applications is as a curing agent or hardener for epoxy resins. Epoxy resins are thermosetting polymers that form a rigid, cross-linked network upon reaction with a curing agent. mdpi.com Primary amines are commonly used as hardeners, where the two active hydrogen atoms on the nitrogen can react with the epoxy groups of the resin, leading to the formation of a three-dimensional network. mdpi.com The incorporation of the dioxane moiety from this compound into the polymer backbone could impart specific properties to the cured resin, such as altered thermal stability, mechanical strength, or chemical resistance.

Furthermore, this compound could serve as a monomer in the synthesis of various polymers. For example, it could undergo polycondensation reactions with dicarboxylic acids or their derivatives to form polyamides. The presence of the dioxane ring in the polymer backbone would be expected to influence the properties of the resulting polyamide, such as its solubility, melting point, and mechanical characteristics.

Another potential application lies in the synthesis of functional polymers. The primary amine group can be used as a point of attachment for other functional groups, either before or after polymerization. This would allow for the creation of polymers with tailored properties for specific applications, such as drug delivery, coatings, or adhesives. polysciences.comyoutube.com

While specific research on the use of this compound in polymer and resin development is not extensively documented, the fundamental reactivity of its functional groups provides a strong basis for its potential in these areas.

Table 3: Potential Roles of this compound in Polymer Science

| Potential Role | Type of Polymer/Resin | Relevant Functional Group | Expected Impact of Dioxane Moiety |

| Curing Agent/Hardener | Epoxy Resins | Primary Amine | Altered thermal and mechanical properties of the cured resin |

| Monomer | Polyamides, Polyimides | Primary Amine | Modification of polymer backbone, influencing solubility and melting point |

| Functionalization Agent | Various Functional Polymers | Primary Amine | Introduction of specific functionalities for targeted applications |

Future Research Trajectories and Open Questions in 2 Methyl 1,4 Dioxan 2 Yl Methanamine Chemistry

Development of Highly Efficient and Atom-Economical Synthetic Pathways

The principles of green chemistry increasingly guide the development of new synthetic methodologies, with a strong emphasis on atom economy—the measure of how efficiently reactants are converted into the final product. acs.orgresearchgate.net For a molecule like (2-Methyl-1,4-dioxan-2-yl)methanamine, which possesses a chiral center, the development of stereoselective and atom-economical synthetic routes is a significant research goal.

Future research in this area should focus on several key aspects:

Catalytic Approaches: Investigation into catalytic methods that minimize the use of stoichiometric reagents is paramount. nih.gov This could involve the use of transition-metal catalysts or organocatalysts to construct the dioxane ring system or introduce the aminomethyl group with high efficiency and stereoselectivity. researchgate.net For instance, catalytic hydrogenation is a highly atom-economical method for the synthesis of chiral amino alcohols, which are related structures. rsc.org

Renewable Starting Materials: Exploring synthetic pathways that utilize renewable feedstocks would significantly enhance the sustainability of producing this compound. rsc.org Given the presence of the dioxane moiety, which is a type of cyclic ether, research could be directed towards its synthesis from biomass-derived diols.

One-Pot Syntheses: Designing multi-component reactions where the dioxane ring and the aminomethyl functionality are assembled in a single synthetic operation would drastically improve efficiency and reduce waste. rsc.org Such strategies are at the forefront of modern synthetic chemistry and offer a promising avenue for the production of functionalized heterocycles. researchgate.net

An open question in this domain is the development of a catalytic system that can directly and enantioselectively introduce the aminomethyl group onto a pre-formed 2-methyl-1,4-dioxane (B3048262) scaffold, or vice-versa, with high atom economy.

Exploration of Novel Reaction Chemistries and Transformation Pathways

The chemical reactivity of this compound is largely unexplored. The presence of a primary amine and a dioxane ring suggests a variety of potential transformations that could lead to novel derivatives with interesting properties.

Future research should aim to:

Functionalization of the Amino Group: The primary amine is a versatile functional group that can undergo a wide range of reactions, including acylation, alkylation, and arylation, to produce a library of amide, secondary, and tertiary amine derivatives. Investigating these transformations could lead to compounds with tailored biological activities or material properties.

Ring-Opening and Rearrangement Reactions: Dioxane rings can be susceptible to ring-opening under certain conditions. thieme-connect.de Exploring the controlled cleavage of the C-O bonds in the dioxane moiety could provide access to novel acyclic structures that are not readily accessible through other means.

C-H Functionalization: Direct functionalization of the C-H bonds on the dioxane ring represents a powerful and atom-economical strategy for introducing new substituents. thieme-connect.de Research in this area would focus on developing selective catalysts for the activation of specific C-H bonds, leading to a diverse range of substituted dioxane derivatives.

A key open question is how the interplay between the dioxane ring and the aminomethyl group influences the reactivity of each other. For example, does the dioxane ring's oxygen atoms participate in or direct reactions at the amino group?

Advanced Characterization of Dynamic Conformational Changes

The three-dimensional structure of a molecule is intimately linked to its physical, chemical, and biological properties. For a flexible molecule like this compound, understanding its conformational landscape is crucial. The 1,4-dioxane (B91453) ring typically adopts a chair conformation, but can also exist in twist-boat forms. acs.org

Future research in this area should involve:

Computational Modeling: High-level quantum mechanical calculations can be employed to map the potential energy surface of the molecule, identifying the relative energies of different conformers and the barriers to their interconversion. acs.org This can provide insights into the preferred shapes of the molecule in different environments.

Advanced NMR Spectroscopy: Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy and the measurement of coupling constants can provide experimental evidence for the predominant conformations in solution. researchgate.net Dynamic NMR studies could also be used to probe the kinetics of conformational exchange.

Solvent Effects: The conformational equilibrium of dioxane derivatives can be influenced by the solvent. nih.gov Systematic studies on how different solvents affect the conformational preferences of this compound would be valuable for understanding its behavior in various media.

A significant open question is to what extent the aminomethyl and methyl groups at the C2 position influence the chair-boat equilibrium of the dioxane ring and the orientation of the substituents (axial vs. equatorial).

Predictive Modeling of Reactivity and Selectivity in Complex Systems

The ability to predict the reactivity and selectivity of a molecule before it is synthesized is a major goal in modern chemistry. Quantitative Structure-Activity Relationship (QSAR) models and other machine learning approaches are becoming increasingly powerful tools for this purpose. nih.govacs.orgmdpi.com

Future research trajectories in this domain include:

Development of QSAR Models: By synthesizing a library of this compound derivatives and evaluating their reactivity in various reactions, datasets can be generated to build QSAR models. acs.orgnih.govnih.gov These models could correlate structural features with reactivity, enabling the prediction of outcomes for new, unsynthesized compounds. researchgate.net

Mechanistic Insights from Computational Chemistry: Quantum chemical calculations can be used to model reaction pathways and transition states, providing a deeper understanding of the factors that control reactivity and selectivity. nih.gov This information can then be used to refine predictive models.

Machine Learning for Reaction Optimization: Machine learning algorithms can be trained on experimental data to predict optimal reaction conditions (e.g., catalyst, solvent, temperature) for transformations involving this compound, accelerating the discovery of new reactions and improving the efficiency of existing ones. researchgate.net

A central open question is the development of a robust and generalizable predictive model that can accurately forecast the reactivity of the aminomethyl group and the dioxane ring in a wide range of chemical environments, taking into account the complex interplay of steric and electronic effects.

Q & A

Q. What are the key structural characteristics of (2-Methyl-1,4-dioxan-2-yl)methanamine, and how can they be experimentally verified?

- Methodological Answer : The compound’s structure includes a 1,4-dioxane ring with a methyl substituent at position 2 and a methanamine group. Key

| Property | Value/Identifier |

|---|---|

| Molecular Formula | C₆H₁₃NO₂ |

| SMILES | CC1(COCCO1)CN |

| InChI Key | MTRDYWVARZKFSD-UHFFFAOYSA-N |

| Experimental verification involves: |

- NMR Spectroscopy : Analyze chemical shifts for the dioxane ring protons (~3.5–4.5 ppm) and amine protons (~1.5–2.5 ppm).

- Mass Spectrometry : Confirm molecular ion peak at m/z 131.1 (M+H⁺).

- X-ray Crystallography : Resolve spatial arrangement of the methyl and amine groups .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (H315, H319 hazards).

- Ventilation : Work in a fume hood to prevent inhalation of vapors (H335).

- Storage : Keep in a tightly sealed container under refrigeration (2–8°C) in an inert atmosphere (e.g., nitrogen) to prevent degradation .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

Q. How can researchers assess the purity of this compound?

- Methodological Answer :

- HPLC/GC Analysis : Use a polar stationary phase (e.g., C18 column) with UV detection at 210–220 nm. Compare retention times against a certified reference.

- Elemental Analysis : Verify %C, %H, %N alignment with theoretical values (C: 54.93%, H: 9.15%, N: 10.68%).

- Karl Fischer Titration : Quantify water content (<0.5% w/w) to ensure anhydrous conditions for reactions .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound derivatives?

- Methodological Answer :

- Chiral Resolution : Use diastereomeric salt formation with chiral acids (e.g., tartaric acid) followed by recrystallization.

- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) to induce stereoselectivity during ring-closing or amine functionalization steps.

- Chromatographic Separation : Optimize chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .

Q. How should researchers address contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Source Identification : Check for impurities (e.g., residual solvents) via LC-MS. Reproduce assays using standardized protocols (e.g., fixed pH, temperature).

- Structural Confirmation : Re-validate the compound’s identity via 2D NMR (COSY, HSQC) to rule out isomerization or degradation.

- Meta-Analysis : Compare bioactivity across cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity .

Q. Which catalytic systems are effective for synthesizing derivatives under mild conditions?

- Methodological Answer :

- Phase-Transfer Catalysis (PTC) : Use tetrabutylammonium bromide (TBAB) in biphasic systems (water/dichloromethane) to facilitate nucleophilic substitutions at ambient temperatures.

- Organocatalysts : Employ proline-derived catalysts for asymmetric Mannich reactions with aldehydes.

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 min at 80°C) while maintaining yields >80% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.